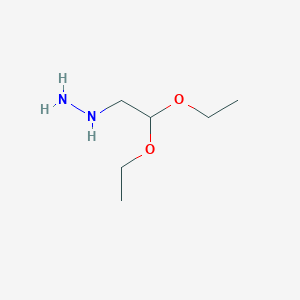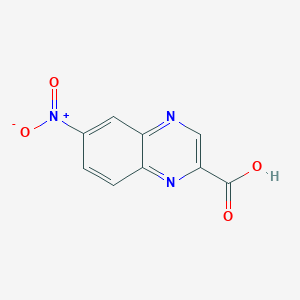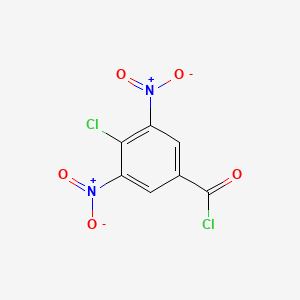
1-Methoxy-3-(methylsulfonyl)benzene
概要
説明
1-Methoxy-3-(methylsulfonyl)benzene is a chemical compound with the molecular formula C8H10O3S . It has a molecular weight of 186.2282 .
Synthesis Analysis
The synthesis of 1-Methoxy-3-(methylsulfonyl)benzene and similar compounds often involves electrophilic substitution reactions . The order of reactions can change the products produced . For instance, two reactions, an acylation and a bromination, can result in two substituents that are meta to each other . The effects of meta directing groups must be utilized .Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-(methylsulfonyl)benzene consists of a benzene ring with a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to it .Chemical Reactions Analysis
The chemical reactions involving 1-Methoxy-3-(methylsulfonyl)benzene are likely to be electrophilic aromatic substitution reactions . In these reactions, the benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methoxy-3-(methylsulfonyl)benzene include its molecular formula (C8H10O3S), molecular weight (186.2282), and its structure .科学的研究の応用
Polyketide Modification
- A study by (Yu et al., 2019) discovered novel polyketides modified with a rare methylsulfonyl group. These compounds were derived from a fungus utilizing dimethyl sulfoxide (DMSO) as a sulfur source, a significant development in understanding fungal capabilities for sulfonylation-like modification of natural products.
Structural Analysis
- The compound (Z)-1-Methoxy-1-phenyl-2-(4-toluenesulfonyl)ethene was examined by (Xu, Hu, & Gu, 2004). Their work detailed the structural aspects, including the orientation of methoxy groups and sulfonyl moieties, contributing to the field of molecular structure analysis.
Cationic Polymerization
- (Dittmer, Pask, & Nuyken, 1992) focused on 1,4-Bis(1-methoxy-1-methylethyl)benzene, a representative of a new generation of inifers (initiator/transfer agents) for cationic polymerizations. Their study explored the interaction with BCl3, offering insights into cationic polymerization processes.
Inclusion Compounds
- A study on the synthesis and conformational properties of nonsymmetric pillar[5]arenes by (Kou et al., 2010) demonstrated how certain benzene derivatives, including 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, could form inclusion compounds, essential for understanding molecular encapsulation mechanisms.
Chromogenic Indicators
- (Ishiyama et al., 1997) synthesized a water-soluble disulfonated tetrazolium salt, which could be reduced by NADH to produce a water-soluble formazan dye, highlighting its application as a sensitive chromogenic indicator.
Herbicide Partition Coefficients
- Research by (Ribó, 1988) on chlorsulfuron, containing a methoxy-methylbenzene structure, provided valuable data on the octanol/water partition coefficients of this herbicide, contributing to environmental chemistry research.
Thermodynamic Functions
- (Xu et al., 2016) focused on the thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene solubility in various organic solvents. This study is significant for understanding the solubility behavior of similar compounds in different solvents.
Influence of Solvent on Regioselectivity
- The work by (Bänziger, Klein, & Rihs, 2002) on sulfoxide thermolysis explored how solvents influence the regioselectivity of reactions involving sulfonyl compounds, adding valuable knowledge to the field of organic synthesis.
Aromatization Reactions
- (Mosettig, Gelpi, & Cadenas, 1981) studied the aromatization reaction of a sulfonylated myo-inositol, providing insights into complex reaction mechanisms and rearrangements in organic chemistry.
Safety And Hazards
特性
IUPAC Name |
1-methoxy-3-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKXUBZPNRRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293474 | |
| Record name | 1-methoxy-3-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(methylsulfonyl)benzene | |
CAS RN |
43032-67-3 | |
| Record name | NSC89792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-3-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)

![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)



![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)

